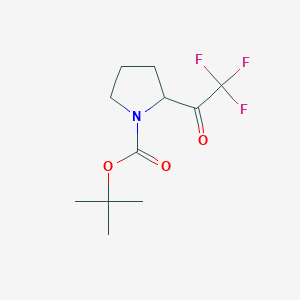

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate (CAS: 1283719-71-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₆F₃NO₃ and a molecular weight of 267.25 g/mol . This compound features a tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen and a trifluoroacetyl (TFA) moiety at the 2-position of the pyrrolidine ring. It is commonly synthesized via acylation reactions, such as the reaction of (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate with trifluoroacetic anhydride (TFAA) in dichloromethane, yielding a clear oil with a 68% isolated yield .

The Boc group serves as a protective group for amines, enabling selective functionalization during multi-step syntheses. The trifluoroacetyl group enhances electrophilicity and metabolic stability, making this compound valuable in medicinal chemistry, particularly in the development of kinase inhibitors and spirocyclic scaffolds .

Properties

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXZYCVUEJSXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Step 1: Pyrrolidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrolidine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or reduce other functional groups within the molecule.

Substitution: The trifluoroacetyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. Its unique trifluoroacetyl group enhances reactivity and selectivity in various chemical reactions.

Key Reactions

- Acylation Reactions : The trifluoroacetyl moiety can participate in acylation reactions to form more complex structures.

- Nucleophilic Substitutions : The compound can act as a nucleophile due to the presence of the pyrrolidine ring, facilitating the synthesis of various derivatives.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological disorders and metabolic diseases.

Case Studies

- Neurological Agents : Research indicates that derivatives of this compound exhibit neuroprotective properties. For instance, a study demonstrated that certain analogs could inhibit neuroinflammation in models of neurodegeneration .

- Anticancer Activity : Some studies have explored the cytotoxic effects of trifluoroacetylated compounds against cancer cell lines, suggesting potential applications in cancer therapy .

Material Science

In material science, this compound is utilized to create advanced materials with enhanced properties.

Applications

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance.

- Coatings : Fluorinated compounds are known for their low surface energy; thus, they are used in coatings that require hydrophobic and oleophobic characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles such as amines and thiols. This reactivity makes it useful in modifying biomolecules and studying their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

Key Observations :

- Electron-Withdrawing vs. Aromatic Substituents : The trifluoroacetyl group in the target compound enhances electrophilicity compared to aromatic benzyl substituents (e.g., 2-methylbenzyl), which may improve binding affinity in enzyme inhibition .

- Synthetic Utility : The oxo derivative (281.23 g/mol) is used to construct spiro-oxindole frameworks, whereas the parent compound is more suited for direct functionalization .

Piperidine and Cyclic Amine Analogues

Key Observations :

- Ring Size Effects : Pyrrolidine derivatives (5-membered ring) exhibit greater ring strain and conformational rigidity compared to piperidine analogues (6-membered ring), influencing their reactivity in cycloadditions and nucleophilic substitutions .

- Positional Isomerism : The placement of the trifluoroacetyl group (C2 in pyrrolidine vs. C3/C4 in piperidine) alters steric and electronic profiles, impacting substrate compatibility in coupling reactions .

Reactivity and Functional Group Compatibility

- Trifluoroacetyl vs. Acetyl Groups : The trifluoroacetyl group’s strong electron-withdrawing nature increases resistance to hydrolysis compared to acetyl derivatives, enhancing stability under acidic conditions .

- Boc Deprotection: The Boc group in the target compound is cleaved under mild acidic conditions (e.g., TFA), whereas benzyl-protected analogues require harsher conditions (e.g., hydrogenolysis) .

Biological Activity

Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14F3NO4

- Molar Mass : 281.23 g/mol

- CAS Number : 1027461-31-9

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : A cyclization reaction is employed using appropriate precursors.

- Introduction of the Trifluoroacetyl Group : This is achieved through reactions with trifluoroacetic anhydride or trifluoroacetyl chloride.

- Attachment of the Tert-Butyl Ester : Esterification reactions using tert-butyl alcohol are conducted to introduce the tert-butyl moiety.

These steps can be optimized for yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its structural features:

- The trifluoroacetyl group enhances lipophilicity and can participate in hydrogen bonding and electrostatic interactions with biological targets.

- The pyrrolidine ring contributes to the compound's rigidity and stability, potentially increasing its binding affinity to proteins or enzymes.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer cell lines, suggesting that this compound may have similar potential .

- Antiviral Properties : Some studies have highlighted the antiviral activity of related compounds against viruses such as Herpes simplex and Polio viruses. The presence of a trifluoroacetyl group may enhance these effects due to increased molecular interactions .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted in various studies. Its structure allows it to act as a competitive inhibitor in enzymatic reactions, which could be beneficial in therapeutic applications targeting metabolic pathways .

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.